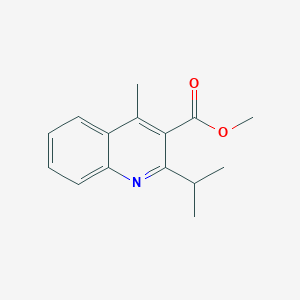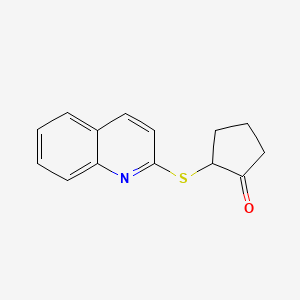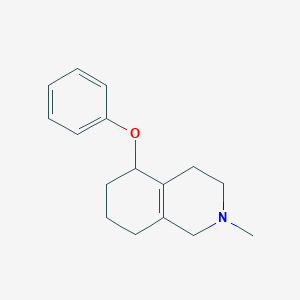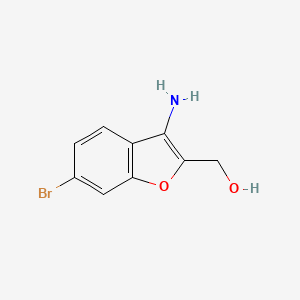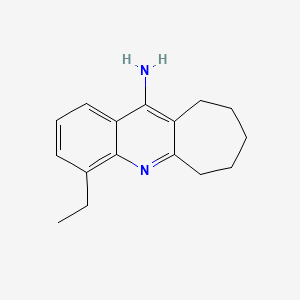
6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-ETHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is a chemical compound with the molecular formula C14H18N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a substituted aniline and undergoing a series of reactions such as alkylation, cyclization, and reduction can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
4-Ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines
Scientific Research Applications
4-Ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and receptor binding.
Industry: Used in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine include:
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinolin-11-amine: Lacks the ethyl group, leading to different chemical and biological properties.
4-Methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine: The presence of a methyl group instead of an ethyl group can alter its reactivity and interactions.
4-Propyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine: The longer propyl chain can affect its solubility and binding affinity
Properties
CAS No. |
5778-91-6 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C16H20N2/c1-2-11-7-6-9-13-15(17)12-8-4-3-5-10-14(12)18-16(11)13/h6-7,9H,2-5,8,10H2,1H3,(H2,17,18) |
InChI Key |
RYYIJELDJXNYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C3CCCCCC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



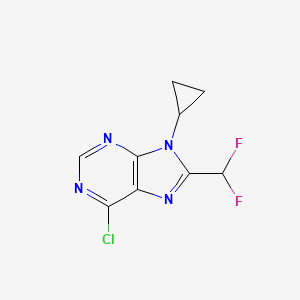


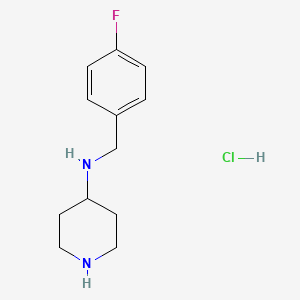
![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
![Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)

